molecular formula C22H20N4OS B2944838 N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide CAS No. 894028-99-0

N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide

Cat. No. B2944838
CAS RN: 894028-99-0
M. Wt: 388.49
InChI Key: NQDKTZROHJFUDX-FMIVXFBMSA-N
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Description

“N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide” is a derivative of 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole . It is part of a class of compounds that have been synthesized and evaluated as antimicrobial agents .


Synthesis Analysis

The compound is synthesized as part of a series of novel 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives . The synthesis process involves a molecular hybridization strategy .


Molecular Structure Analysis

The molecular structures of these compounds were confirmed via the single-crystal X-ray diffraction method . More specific details about the structure of this particular compound are not available in the retrieved sources.

Scientific Research Applications

Antimicrobial Activity

A class of amido-linked bis heterocycles, including derivatives of N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide, were synthesized and screened for antimicrobial activity. These compounds showed strong antibacterial activity against Bacillus subtilis and antifungal activity against Penicillium chrysogenum, highlighting their potential as antimicrobial agents (Padmavathi et al., 2011).

Anticancer Potential

Derivatives of this compound have been synthesized and evaluated for their anticancer activities. Studies have shown that these derivatives can exhibit moderate to high anticancer activity, comparable to standard drugs like doxorubicin. This positions them as promising candidates in oncological research (Abdelhamid et al., 2016).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives, which are structurally related to this compound, have been developed as potent antiallergy agents. These compounds have shown significant potency in the rat PCA model, surpassing the efficacy of existing drugs like disodium cromoglycate (Hargrave et al., 1983).

Neuroprotective Effects

Research has indicated the protective effects of thiazolo[3,2-b]-1,2,4-triazole derivatives against ethanol-induced oxidative stress in mouse brain and liver, suggesting their potential application in neuroprotection and as agents against oxidative stress (Aktay et al., 2005).

Antifungal and Antibacterial Properties

Some derivatives have demonstrated strong antifungal and antibacterial activity, which can be useful in developing new antimicrobial compounds to address drug-resistant pathogens (Turan-Zitouni et al., 2005).

Antimycobacterial Agents

Fused 1,2,4-triazole derivatives, related to the compound , have been synthesized and shown to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This points towards their potential use in treating tuberculosis and related infections (Seelam et al., 2016).

properties

IUPAC Name

(E)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-16-7-10-18(11-8-16)21-24-22-26(25-21)19(15-28-22)13-14-23-20(27)12-9-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,23,27)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDKTZROHJFUDX-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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